

An In-depth Technical Guide to 2-Octenal: Physical, Chemical, and Biological Aspects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B7770461

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical specifications of **2-Octenal**, a reactive α,β -unsaturated aldehyde. It details experimental protocols for its synthesis and analysis and explores its biological significance, particularly its role in inducing oxidative stress.

Core Physical and Chemical Specifications

2-Octenal, predominantly found as the trans-(E)-isomer, is a colorless to pale yellow liquid.^[1] ^[2] It possesses a characteristic fatty, green, and herbaceous odor.^[3]^[4] The quantitative physical and chemical properties of (E)-**2-Octenal** are summarized in the tables below.

Table 1: General and Physical Properties of (E)-2-Octenal

Property	Value	References
Molecular Formula	C ₈ H ₁₄ O	[3][5]
Molecular Weight	126.20 g/mol	[3][6]
Appearance	Colorless to pale yellow liquid	[1][2]
Density	0.846 g/mL at 25 °C	[3][7]
Boiling Point	84-86 °C at 19 mmHg	[3][7]
Melting Point	3.5 °C (estimate)	[4][7]
Flash Point	66 - 68.33 °C	[1][3]
Refractive Index (n _{20/D})	1.45	[3]
Vapor Pressure	0.552 - 0.59 mmHg at 25 °C	[1][2]
Vapor Density	>1 (Air = 1)	[1][3]

Table 2: Solubility and Partition Coefficients of (E)-2-Octenal

Property	Value	References
Solubility in Water	612.7 mg/L at 25 °C (estimated)	[1]
Solubility in Organic Solvents	Soluble in alcohol, fixed oils, chloroform, and slightly soluble in methanol.	[4][7][8]
logP (Octanol/Water)	2.57 - 2.809 (estimated)	[1]

Table 3: Identification and Chemical Data of (E)-2-Octenal

Identifier	Value	References
CAS Number	2548-87-0	[3]
FEMA Number	3215	[3]
Chemical Name	(2E)-oct-2-enal	[2]
Synonyms	trans-2-Octenal, (E)-Oct-2-enal	[5]
InChI Key	LVBXEMGDVWVTGY-VOTSOKGWSA-N	[3]
SMILES	CCCCC/C=C/C=C=O	[9]
Kovats Retention Index	1023 - 1045 (Standard non-polar)	[8]

Experimental Protocols

This section details representative experimental protocols for the synthesis and analysis of **2-Octenal**. These are composite methods based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Synthesis of (E)-2-Octenal via Aldol Condensation

This protocol describes a base-catalyzed aldol condensation between hexanal and acetaldehyde to form **(E)-2-octenal**.

Materials:

- Hexanal
- Acetaldehyde
- Sodium hydroxide (NaOH)
- Ethanol
- Diethyl ether

- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (HCl), dilute
- Round-bottom flask, dropping funnel, magnetic stirrer, condenser, separatory funnel, rotary evaporator.

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium hydroxide (1 equivalent) in ethanol with cooling.
- Addition of Aldehydes: Prepare a mixture of hexanal (1 equivalent) and acetaldehyde (1.2 equivalents). Add this mixture dropwise to the cooled ethanolic NaOH solution with continuous stirring.
- Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid. Transfer the mixture to a separatory funnel and add diethyl ether.
- Extraction: Wash the organic layer sequentially with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure **(E)-2-octenal**.

Analysis of 2-Octenal by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the qualitative and quantitative analysis of **2-Octenal** in a sample matrix.

Instrumentation:

- Gas chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness)

GC-MS Conditions:

- Injector Temperature: 250 °C
- Injection Volume: 1 μ L (splitless mode)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 3 minutes
 - Ramp 1: Increase to 165 °C at 3 °C/min
 - Ramp 2: Increase to 230 °C at 10 °C/min, hold for 2 minutes
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 35-350

Sample Preparation:

- Liquid Samples: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).
- Solid/Food Samples: Use an appropriate extraction method such as solid-phase microextraction (SPME) or solvent extraction followed by cleanup if necessary.

- Derivatization (Optional): For enhanced sensitivity, aldehydes can be derivatized with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).

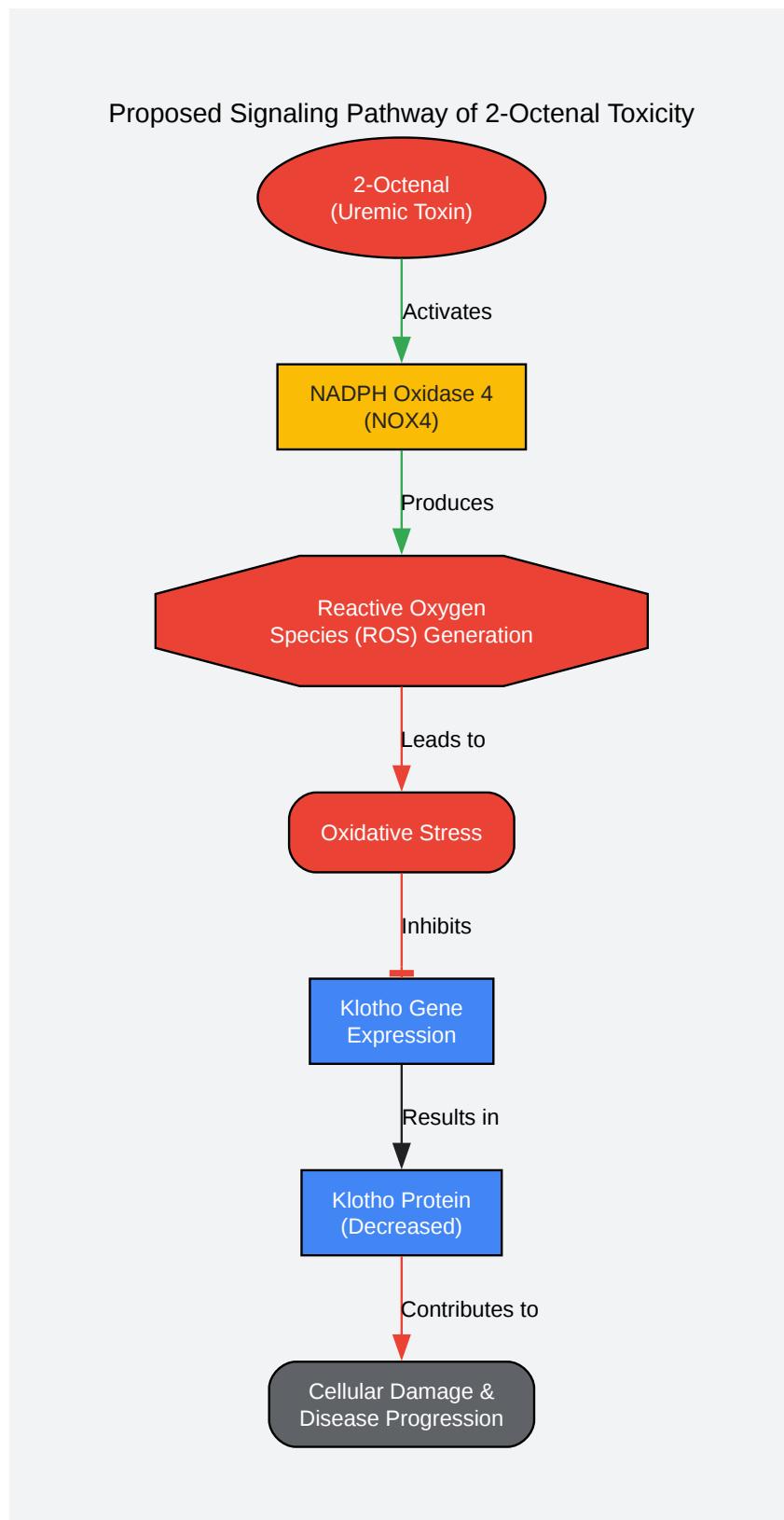
Spectroscopic Analysis Protocols

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Octenal** in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube.
- ^1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected chemical shifts (δ) are approximately 9.5 ppm (aldehyde proton), 6.1-6.8 ppm (vinylic protons), and 0.9-2.3 ppm (alkyl protons).
- ^{13}C NMR: Acquire the spectrum with proton decoupling. Expected chemical shifts (δ) are approximately 193 ppm (carbonyl carbon), 130-158 ppm (vinylic carbons), and 14-32 ppm (alkyl carbons).

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: As **2-Octenal** is a liquid, a neat sample can be analyzed by placing a drop between two NaCl or KBr plates, or by using an Attenuated Total Reflectance (ATR) accessory.
- Analysis: Record the spectrum from 4000 to 400 cm^{-1} .
- Characteristic Absorptions:
 - C=O stretch (conjugated aldehyde): $\sim 1685\text{-}1710\text{ cm}^{-1}$
 - C=C stretch: $\sim 1620\text{-}1640\text{ cm}^{-1}$
 - Aldehydic C-H stretch: Two weak bands around 2720 cm^{-1} and 2820 cm^{-1}
 - Alkyl C-H stretch: $\sim 2850\text{-}3000\text{ cm}^{-1}$


Biological Activity and Signaling Pathways

2-Octenal, as a member of the α,β -unsaturated aldehyde class, is a reactive electrophile that can readily form covalent adducts with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins. This reactivity is the basis for its biological effects, including its role as a uremic toxin. Uremic toxins are compounds that accumulate in the body during renal failure and contribute to the pathophysiology of the uremic syndrome.

One of the key mechanisms of **2-Octenal**'s toxicity is the induction of oxidative stress. This is thought to occur through the activation of NADPH oxidase (NOX) enzymes, which are a major source of cellular reactive oxygen species (ROS). The resulting increase in ROS can lead to cellular damage and the dysregulation of various signaling pathways.

One such pathway involves the anti-aging protein Klotho. Oxidative stress has been shown to downregulate the expression of Klotho. Decreased levels of Klotho are associated with many age-related diseases and the progression of chronic kidney disease.

The following diagram illustrates the proposed signaling pathway through which **2-Octenal** may exert its toxic effects.

[Click to download full resolution via product page](#)

Proposed signaling pathway of **2-Octenal** toxicity.

This diagram shows that **2-Octenal**, as a uremic toxin, can activate NADPH Oxidase 4 (NOX4), leading to an increase in Reactive Oxygen Species (ROS) and subsequent oxidative stress. This oxidative stress, in turn, inhibits the expression of the protective Klotho gene, resulting in decreased Klotho protein levels and contributing to cellular damage and the progression of diseases like chronic kidney disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Klotho as a regulator of oxidative stress and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of oxidative stress by the anti-aging hormone klotho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | NADPH Oxidase 4: A Potential Therapeutic Target of Malignancy [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Nox4 NADPH oxidase-derived reactive oxygen species, via endogenous carbon monoxide, promote survival of brain endothelial cells during TNF- α -induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uremic Toxins and Their Relation with Oxidative Stress Induced in Patients with CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NADPH oxidase NOX4 regulates redox and metabolic homeostasis preventing HCC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. The NADPH Oxidase NOX4 Drives Cardiac Differentiation: Role in Regulating Cardiac Transcription Factors and MAP Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Octenal: Physical, Chemical, and Biological Aspects]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770461#physical-and-chemical-specifications-of-2-octenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com